molecular formula C33H56O6 B1199719 Cholesteryl glucoside CAS No. 7073-61-2

Cholesteryl glucoside

Cat. No.: B1199719
CAS No.: 7073-61-2
M. Wt: 548.8 g/mol
InChI Key: FSMCJUNYLQOAIM-UQBZCTSOSA-N
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Description

Cholesteryl glucoside is a steryl glycoside, a type of glycolipid where a cholesterol molecule is linked to a glucose molecule. This compound is naturally found in various biological membranes and has significant roles in cellular processes. This compound is particularly notable for its presence in the cell walls of certain bacteria, such as Helicobacter pylori, where it plays a role in bacterial virulence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl glucoside can be synthesized through several methods. One efficient method involves starting from disaccharides. The synthesis protocol includes five steps:

Industrial Production Methods: In industrial settings, this compound can be produced using enzymatic methods. For example, microbial lipases can catalyze the regioselective acylation of this compound at the C-6 position of the glucose moiety. This method allows for high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCJUNYLQOAIM-UQBZCTSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331472
Record name Cholesteryl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-61-2
Record name Cholesteryl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesteryl glucoside
Reactant of Route 2
Cholesteryl glucoside
Reactant of Route 3
Cholesteryl glucoside
Reactant of Route 4
Cholesteryl glucoside
Reactant of Route 5
Cholesteryl glucoside
Reactant of Route 6
Cholesteryl glucoside

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